2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
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Overview
Description
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This inhibition can alter the metabolic rate of other compounds, making it a valuable tool in studying enzyme kinetics and drug interactions. Additionally, this compound can bind to specific proteins, affecting their structure and function, which can be crucial in understanding protein-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular functions. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that this compound remains stable under specific conditions but may degrade under extreme pH or temperature . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage threshold is essential for determining the safe and effective use of the compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit key enzymes in the glycolytic pathway, affecting glucose metabolism . Additionally, the compound may influence the tricarboxylic acid cycle and oxidative phosphorylation, impacting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is crucial for evaluating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with oxolane-3-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions is crucial for its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the oxolane ring.
2-(1H-pyrazol-5-yl)oxolane-3-carboxylic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is unique due to the presence of both the pyrazole and oxolane rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
1807912-27-1 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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